2-Fluoro-5-iodobenzoyl chloride
Overview
Description
2-Fluoro-5-iodobenzoyl chloride: is an organic compound with the molecular formula C7H3ClFIO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with both a fluorine atom at the second position and an iodine atom at the fifth position. This compound is known for its utility in organic synthesis, particularly in the preparation of biologically and pharmacologically active molecules .
Mechanism of Action
Target of Action
2-Fluoro-5-iodobenzoyl chloride is a chemical compound with the linear formula FC6H3(I)COCl It’s known to be a reactant for the preparation of biologically and pharmacologically active molecules .
Mode of Action
It’s known to participate in microwave-assisted boron trichloride mediated coupling reactions . These reactions are often used in the synthesis of complex organic molecules, suggesting that this compound may interact with its targets to form new compounds.
Biochemical Pathways
Given its role as a reactant in the synthesis of biologically and pharmacologically active molecules , it can be inferred that it may be involved in various biochemical pathways depending on the specific molecules it helps synthesize.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It’s also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its role in the synthesis of biologically and pharmacologically active molecules , it’s likely that its effects are largely dependent on the specific molecules it helps synthesize.
Action Environment
It’s known to be sensitive to light and moisture , suggesting that its stability and efficacy could be affected by environmental conditions such as exposure to light and humidity.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of biologically active molecules , suggesting that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context of the biochemical reaction.
Cellular Effects
Safety data indicates that it can cause severe skin burns and eye damage , suggesting that it may have significant effects on cellular function
Molecular Mechanism
It is known to be used in the preparation of biologically active molecules , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 30-34 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzoyl chloride typically involves the chlorination of 2-Fluoro-5-iodobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation setups to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Fluoro-5-iodobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: The iodine atom in the compound makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used. The reactions are often performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.
Coupling Reactions: The major products are biaryl compounds or alkynyl derivatives.
Scientific Research Applications
2-Fluoro-5-iodobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules that can be used as probes or inhibitors in biological studies.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Fluorobenzoyl chloride
- 4-Iodobenzoyl chloride
- 3,5-Difluorobenzoyl chloride
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Comparison: 2-Fluoro-5-iodobenzoyl chloride is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound. For instance, the iodine atom facilitates coupling reactions, while the fluorine atom can influence the electronic properties of the molecule. Compared to other similar compounds, this compound offers a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoro-5-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMYZMDITJKYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380810 | |
Record name | 2-Fluoro-5-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186584-73-6 | |
Record name | 2-Fluoro-5-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-iodobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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